Dipentylone hydrochloride
Description
Contextualization within Novel Psychoactive Substance Research
Dipentylone (B1660625), also known as N,N-dimethylpentylone or bk-DMBDP, is a synthetic cathinone (B1664624) that has become increasingly prevalent in the illicit drug market. researchgate.netresearchgate.net As a member of the novel psychoactive substances (NPS) category, it represents a significant challenge to public health and forensic toxicology. researchgate.netdrugsandalcohol.ie NPS are substances of abuse, either in a pure form or a preparation, that are not controlled by the 1961 Single Convention on Narcotic Drugs or the 1971 Convention on Psychotropic Substances, but which may pose a public health threat. Synthetic cathinones, such as dipentylone, constitute the second largest and most frequently seized group of NPS. mdpi.com They are designed to mimic the effects of controlled stimulants like amphetamine, cocaine, and MDMA. researchgate.netnih.gov The continuous emergence of these substances is a dynamic issue, with new derivatives constantly being synthesized to circumvent legal controls. mdpi.comacs.org
Significance of Investigating Synthetic Cathinone Analogs
The investigation of synthetic cathinone analogs like dipentylone is crucial for several scientific and public health reasons. These studies help in understanding the structure-activity relationships (SAR) within this chemical class, which can predict the pharmacological and toxicological profiles of new, emerging analogs. acs.org Research into their metabolism is vital for developing reliable analytical methods for detection in biological samples, which is essential for clinical and forensic toxicology. nih.govmmu.ac.uk For instance, studies have identified pentylone (B609909) as a major metabolite of dipentylone, a key finding for forensic investigations. researchgate.netresearchgate.netnih.gov Furthermore, understanding the mechanisms of action of these compounds on monoamine transporters contributes to a broader knowledge of their neuropharmacological effects. researchgate.net This research is not only critical for identifying the potential for abuse and public health risks but also for guiding drug policy and law enforcement efforts. acs.org
Historical Emergence and Evolution of Dipentylone Hydrochloride in Research Landscape
Dipentylone was first detected in Sweden in 2014. who.intwikipedia.orgspringermedizin.de Despite its initial appearance, it did not gain significant prevalence until several years later. springermedizin.de A notable surge in the detection of dipentylone was observed following the international control of eutylone (B1425526) in September 2021. researchgate.netnih.govoup.com This suggests that dipentylone emerged as a replacement for eutylone in the illicit drug market. springermedizin.de By late 2021, dipentylone was being identified in toxicology samples in the United States and has been increasingly tracked by forensic science institutions. wikiwand.com The Center for Forensic Science Research and Education (CFSRE) issued a public alert in April 2022 due to the significant increase in dipentylone-related toxicology cases. drugsandalcohol.iemmu.ac.uk Research has focused on developing analytical methods for its detection and differentiation from isomers, such as N-ethylpentylone, to avoid misidentification. researchgate.netnih.govcfsre.org
Research Gaps and Future Directions in this compound Studies
Despite the growing body of research on dipentylone, several knowledge gaps remain. While its primary metabolite, pentylone, is known, a comprehensive understanding of its full metabolic profile and the toxicological implications of its metabolites is still developing. researchgate.netnih.govwho.int Further research is needed to fully characterize the in-vivo effects and long-term consequences of dipentylone use. nih.gov Studies on its abuse potential and dependence liability in humans are also lacking. who.int
Future research should focus on:
In-depth metabolic studies to identify all major and minor metabolites and their toxicological activity.
Comprehensive pharmacological studies to elucidate its precise mechanism of action and compare its effects to other stimulants.
Development of more specific and sensitive analytical methods for its detection in various biological matrices.
Longitudinal studies to understand the chronic health effects associated with its use.
Continued monitoring of its prevalence and the emergence of new related analogs in the illicit drug market. researchgate.net
Detailed Research Findings
Research has provided valuable data on the detection and metabolism of dipentylone.
Table 1: Analytical Methods for this compound Detection
| Analytical Technique | Matrix | Purpose | Reference |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Seized material | Identification and quantification | who.int |
| Gas Chromatography-Fourier Transform-Infrared (GC-FTIR) Spectroscopy | Seized material | Confirmation | who.int |
| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Zebrafish and Human Liver Microsomes | Metabolism study | nih.gov |
| Liquid Chromatography-Triple Quadrupole Mass Spectrometry (LC-QQQ-MS) | Postmortem blood | Confirmation and quantitation | oup.com |
| Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) | Biological samples | Screening | oup.comcfsre.org |
Table 2: Reported Concentrations of Dipentylone in Postmortem Cases
| Study | Number of Cases | Concentration Range (ng/mL) | Mean Concentration (ng/mL) | Median Concentration (ng/mL) | Reference |
|---|---|---|---|---|---|
| Krotulski et al. (2023) | 18 | 3.3 - 970 | 277 ± 283 | 145 | researchgate.netnih.gov |
| Center for Forensic Science Research and Education (CFSRE) | 32 | 33 - 970 | 270 ± 400 | 87 | researchgate.netwho.int |
Table 3: Identified Metabolites of Dipentylone
| Metabolite ID | Metabolic Pathway | Reference |
|---|---|---|
| M1, M2 | Monohydroxylation | researchgate.netnih.gov |
| M3 | N-dealkylation | researchgate.netnih.gov |
| M4 | Hydroxylation of the aromatic ring and dealkoxylation of M3 | researchgate.netnih.gov |
| M5 | O-dealkylation | researchgate.netnih.gov |
| M6 | N-dealkylation of M5 | researchgate.netnih.gov |
| M7 | Reduction of carboxide | researchgate.netnih.gov |
| M8 | Monohydroxylation of M5 | researchgate.netnih.gov |
| M9 | Dehydrogenation | researchgate.netnih.gov |
| M10 | Dealkoxylation | researchgate.netnih.gov |
| M11 | N-dealkylation of M10 | researchgate.netnih.gov |
| M12 | Dealkoxylation of M9 | researchgate.netnih.gov |
| M13 | Glucuronidation of M5 | researchgate.netnih.gov |
| M14 | Sulfation | researchgate.netnih.gov |
Studies have shown that the monohydroxylated metabolite (M2) could serve as a specific marker for dipentylone exposure. researchgate.netnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)pentan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-4-5-11(15(2)3)14(16)10-6-7-12-13(8-10)18-9-17-12;/h6-8,11H,4-5,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDMAZIZKMMYTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401342051 | |
| Record name | Dimethylpentylone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401342051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17763-13-2 | |
| Record name | Dipentylone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017763132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylpentylone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401342051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPENTYLONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLB32F20Z6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Chemistry and Precursor Research of Dipentylone Hydrochloride
Chemical Synthesis Pathways and Methodological Advancements
The synthesis of dipentylone (B1660625) hydrochloride is a multi-step process that has been well-documented in scientific literature. The primary route involves the formation of an α-bromoketone intermediate followed by a nucleophilic substitution reaction. who.intmmu.ac.uk
α-Bromoketone Formation and Reaction Optimization
The initial and crucial step in the prevailing synthesis of dipentylone is the formation of an α-bromoketone, specifically 1-(1,3-benzodioxol-5-yl)-2-bromo-1-pentanone. who.intevitachem.com This intermediate is typically produced from the corresponding arylketone, 1-(benzo[d] who.intevitachem.comdioxol-5-yl)pentan-1-one, through a bromination reaction. who.int The arylketone precursor itself can be synthesized via methods like a Friedel–Crafts acylation. acs.org
Research into optimizing this bromination step has explored various conditions to improve yield and purity. mmu.ac.uk For instance, the use of hydrobromic acid can facilitate the formation of the nucleophilic enol tautomer of the starting propiophenone, which is then brominated. mmu.ac.uk Alternative and more environmentally friendly methods for α-bromoketone synthesis have also been developed, such as a one-pot synthesis from secondary alcohols using ammonium (B1175870) bromide and oxone, which proceeds through oxidation followed by oxidative bromination. rsc.org While not specifically documented for dipentylone, these advancements in α-bromoketone synthesis could potentially be applied to streamline the production of its key intermediate.
Nucleophilic Substitution Reactions in Dipentylone Hydrochloride Synthesis
Following the formation of the α-bromoketone intermediate, the subsequent step is a nucleophilic substitution reaction. who.int This involves reacting the 1-(1,3-benzodioxol-5-yl)-2-bromo-1-pentanone with dimethylamine (B145610). who.int The lone pair of electrons on the nitrogen atom of dimethylamine attacks the carbon atom bearing the bromine, displacing the bromide ion and forming the dipentylone free base. mmu.ac.uk
Investigation of Alternative Synthetic Routes and Intermediates
While the α-bromoketone pathway is the most commonly described, research has also touched upon alternative approaches. Some synthetic methods may involve nitration followed by reduction of the nitro group to an amine. diva-portal.org Another potential route involves the use of an epoxide intermediate. diva-portal.org
The accessibility of precursors is a significant factor in the synthesis of dipentylone. The intermediate, 1-(1,3-benzodioxol-5-yl)-2-bromo-1-pentanone, is commercially available, which can simplify the synthesis to a single amination step. who.int This accessibility makes the final stage of synthesis easier and requires less sophisticated laboratory equipment compared to the total synthesis from more basic starting materials. who.int
Impurity Profiling and Chiral Synthesis Research
The analysis of impurities and the study of stereoisomers are critical aspects of the chemical research on this compound, ensuring a comprehensive understanding of the compound's properties.
Research on Enantiomeric Separation and Characterization
Dipentylone possesses a chiral center, meaning it exists as two enantiomers: (R)-dipentylone and (S)-dipentylone. who.int It is typically encountered as a racemic mixture of these two stereoisomers. who.int The separation and characterization of these enantiomers are important for a complete chemical profile.
Several analytical techniques have been successfully employed for the enantiomeric separation of synthetic cathinones, including dipentylone. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common method. who.intresearchgate.net For example, a Phenomenex LUX® AMP column has been used for the enantioresolution of various synthetic chiral drugs. researchgate.net Capillary electrophoresis (CE) is another powerful technique for enantiomer separation, often utilizing cyclodextrins as chiral selectors in the buffer. openaccessjournals.com Gas chromatography (GC) and supercritical fluid chromatography (SFC) have also been applied for the chiral separation of cathinone (B1664624) derivatives. researchgate.net
The specific enantiomers of dipentylone have been assigned CAS numbers: (2S)-1-(1,3-Benzodioxol-5-yl)-2-(dimethylamino)pentan-1-one is registered under CAS RN 2304915-61-3, and (2R)-1-(1,3-Benzodioxol-5-yl)-2-(dimethylamino)pentan-1-one is under CAS RN 2304915-25-9. who.int
Methodologies for Impurity Identification and Minimization
Impurity profiling is essential for understanding the synthesis process and for the unambiguous identification of the target compound. Impurities in a synthesis can arise from various sources, including starting materials, side reactions, or degradation products. The identification of synthesis-related impurities can provide insights into the manufacturing route. theclubhealthconference.com
A range of analytical techniques are used for the identification and quantification of dipentylone and its impurities. These include:
Gas Chromatography-Mass Spectrometry (GC-MS) : A standard method for the identification of cathinones and their isomers. who.intdiva-portal.org
Liquid Chromatography-Mass Spectrometry (LC-MS) : Including variations like LC-triple quadrupole MS/MS and LC-high-resolution MS, are used for detection in various matrices. who.int
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both proton and carbon NMR are used for the complete structural characterization of pure this compound. who.intmmu.ac.uk
Fourier-Transform Infrared (FT-IR) Spectroscopy : Provides characteristic spectral data for the compound. who.intmmu.ac.uk
Through these methods, it is possible to differentiate dipentylone from its structural isomers, such as N-ethylpentylone, which is crucial for accurate identification. cfsre.org For instance, while isomers have the same exact mass, their fragmentation patterns in MS/MS and their retention times in chromatography can be used for differentiation. diva-portal.org Minimizing impurities often involves optimizing reaction conditions and employing effective purification techniques like recrystallization. mmu.ac.uk
Chemical Reactivity and Derivatization Studies for Research Applications
The chemical structure of this compound, featuring a β-ketone, a tertiary amine, and a methylenedioxy-substituted phenyl ring, allows for a range of chemical transformations. evitachem.comwikipedia.org These reactions are studied in research settings to understand its metabolic fate, to synthesize metabolites for analytical confirmation, and to develop novel analogs for structure-activity relationship (SAR) investigations. nih.govacs.org
Oxidative and Reductive Transformation Research
The reactivity of dipentylone is significantly influenced by its ketone and amino functional groups, which are susceptible to oxidative and reductive conditions.
Oxidative Transformations: Research indicates that the dipentylone molecule can be oxidized. evitachem.comevitachem.com This can theoretically lead to the formation of various products, such as carboxylic acids, depending on the strength and type of the oxidizing agent used. evitachem.comevitachem.com Standard reagents like potassium permanganate (B83412) and chromium trioxide are known to facilitate such oxidation processes in related chemical structures. evitachem.com In the context of metabolic research, oxidative pathways such as aliphatic hydroxylation and demethylenation (cleavage of the methylenedioxy ring) are key transformation routes for substituted cathinones. nih.gov
Reductive Transformations: The β-keto group of dipentylone is a primary site for reductive reactions. evitachem.comevitachem.com In laboratory settings, this ketone can be reduced to a secondary alcohol using common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. evitachem.comevitachem.com This transformation is highly relevant to its biological metabolism, as β-ketone reduction is a major metabolic pathway for many synthetic cathinones. nih.gov This metabolic process results in the formation of an alcohol metabolite, which can then undergo further conjugation. nih.govmmu.ac.uk
Table 2: Reagents for Oxidative and Reductive Transformations
| Transformation Type | Reagent | Resulting Functional Group |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄) | Carboxylic Acid / Ketone |
| Oxidation | Chromium trioxide (CrO₃) | Carboxylic Acid / Ketone |
| Reduction | Sodium borohydride (NaBH₄) | Alcohol |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Alcohol |
Substitution Reaction Research for Analog Development
The development of dipentylone analogs is driven by the need to understand how structural modifications affect its chemical and pharmacological properties. acs.org Substitution reactions are a primary method for creating these new molecular entities.
The tertiary dimethylamino group on the dipentylone molecule is a target for nucleophilic substitution reactions. evitachem.comevitachem.com Under specific laboratory conditions, this group can be replaced by other nucleophiles, allowing for the synthesis of a wide array of N-substituted analogs. evitachem.comwho.int This approach has been utilized for the preparation of various cathinone derivatives for research purposes. who.int
Structure-activity relationship studies on synthetic cathinones demonstrate that modifications at the amino terminal play a critical role in the compound's properties. acs.org For example, research on related compounds has shown that replacing a pyrrolidine (B122466) ring with a secondary amine can increase cytotoxicity, while substitution with a different tertiary amine can lead to a decrease. acs.org Similarly, modifications to the aromatic ring, such as adding or altering substituent groups, can significantly influence the compound's interaction with biological targets. acs.org The synthesis of such analogs is essential for forensic laboratories to keep pace with the evolving landscape of new psychoactive substances and to develop analytical methods capable of distinguishing between closely related isomers. diva-portal.orgnih.gov
Advanced Analytical Methodologies for Dipentylone Hydrochloride Research
Chromatographic Separation Techniques for Dipentylone (B1660625) Hydrochloride and its Analogs
Chromatographic methods are fundamental in separating dipentylone from complex matrices and from its structurally similar analogs. The choice of technique depends on the specific requirements of the analysis, such as the need for high sensitivity, the ability to resolve isomers, or the necessity for high-throughput screening.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the identification of dipentylone in seized materials. who.int It is often used as a confirmatory method following presumptive color tests. who.int The methodology involves vaporizing the sample and separating its components in a gaseous mobile phase as it passes through a capillary column. The separated components then enter a mass spectrometer, which ionizes and fragments the molecules, producing a unique mass spectrum that serves as a chemical fingerprint.
A robust GC-MS method has been developed and validated for the simultaneous detection of dipentylone and other synthetic cathinones, demonstrating high sensitivity and specificity. mmu.ac.uk In forensic toxicology, GC-MS/MS, a tandem mass spectrometry technique, has proven to be a powerful tool for distinguishing between dipentylone and its metabolite, pentylone (B609909), which can have close retention times. researchgate.net This is particularly important because analytical methods require increased specificity to accurately identify and distinguish N,N-dimethylpentylone from its structural isomer, N-ethyl pentylone, and other beta-keto methylenedioxyamphetamines. cfsre.org
Methodological details from a developed qualitative GC-MS/MS method for identifying N,N-dimethylpentylone in biological samples include: researchgate.net
System: Shimadzu GCMS-QP2010 with an ADC 6000 series autosampler. researchgate.net
Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 μm film thickness). researchgate.net
Carrier Gas: Helium at a constant flow of 1 mL/min. researchgate.net
Pure dipentylone hydrochloride has been fully characterized using GC-MS, among other techniques. who.int Reference materials, including deuterated dipentylone-d6 hydrochloride, are available for use as internal standards in quantitative GC-MS analyses. who.intcaymanchem.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS) Development and Validation
Liquid chromatography coupled with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS), offers high sensitivity and selectivity for the analysis of dipentylone in various matrices, including biological samples and wastewater. who.intnih.gov
LC-MS/MS has become a preferred tool for quantitative bioanalytical assays due to its inherent selectivity and sensitivity, proving to be both fast and accurate. nih.gov Analytical methods have been developed for the determination of dipentylone in urine samples using both LC-triple quadrupole MS/MS and LC-high-resolution MS. who.int For instance, dipentylone was quantified in wastewater samples using ultra-high-performance liquid chromatography (LC) and µLC coupled to MS/MS. who.int
A study on the metabolism of dipentylone utilized liquid chromatography-high resolution mass spectrometry (LC-HRMS) to identify 14 metabolites in zebrafish and human liver microsomes. nih.gov This research highlights the capability of LC-HRMS to elucidate metabolic pathways, identifying monohydroxylation, N-dealkylation, and other biotransformations. nih.gov
Key parameters for an LC-HRMS method used in the analysis of new psychoactive substances, including dipentylone, are summarized below:
| Parameter | Specification | Source |
|---|---|---|
| Chromatography System | Agilent 1200 series HPLC | euseme.eu |
| Mass Spectrometer | Q-ExactiveTM Hybrid Quadrupole-OrbitrapTM | euseme.eu |
| Column | XBridge® C18 (2.1x100 mm, 3.5 µm) | euseme.eu |
| Mobile Phase | A: 0.1 % formic acid in MilliQ water, B: acetonitrile | euseme.eu |
| Flow Rate | 200 μL min-1 | euseme.eu |
| Injection Volume | 8 μL | euseme.eu |
Ultra-High Performance Liquid Chromatography-Quadrupole Time of Flight Mass Spectrometry (UPLC-QToF-MS) Applications
Ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QToF-MS) is a powerful analytical technique that combines the high separation efficiency of UPLC with the high mass accuracy and resolution of QToF-MS. mdpi.com This methodology has been applied to the analysis of dipentylone in various contexts, including its detection in seized prison samples alongside other novel psychoactive substances. nih.gov
The Center for Forensic Science Research and Education has utilized LC-QTOF-MS for the qualitative analysis of N,N-dimethylpentylone. cfsre.org The high resolving power of QTOF-MS is advantageous in minimizing false-positive results when analyzing complex mixtures. mdpi.com
A summary of the instrumental parameters for the LC-QTOF-MS analysis of N,N-dimethylpentylone is provided below:
| Parameter | Specification | Source |
|---|---|---|
| Instrument | Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC | cfsre.org |
| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) | cfsre.org |
| Mobile Phase | A: Ammonium (B1175870) formate (B1220265) (10 mM, pH 3.0), B: Acetonitrile with 0.1% formic acid | cfsre.org |
| Gradient | Initial: 95A:5B; 5A:95B over 13 min; 95A:5B at 15.5 min | cfsre.org |
| Injection Volume | 10 µL | cfsre.org |
| QTOF Scan Range | 100-510 Da | cfsre.org |
| Retention Time | 5.06 min | cfsre.org |
Chiral Chromatography (e.g., Chiral LC-UV) for Enantiomer Resolution
Dipentylone possesses a chiral center, meaning it can exist as two enantiomers ((R)- and (S)-dipentylone). who.int Enantiomers can exhibit different pharmacological and toxicological profiles, making their separation and individual characterization important. Chiral liquid chromatography is a key technique for resolving these enantiomers.
The enantiomers of dipentylone have been successfully separated using chiral LC with ultraviolet (UV) detection. who.int While specific details on the chiral stationary phase used for dipentylone are not extensively documented in the provided context, the general approach involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.gov The development of analytical methods for separating chiral compounds is a significant area of research, as the biological effects of a molecule can be highly dependent on its stereochemistry. lcms.cz
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural elucidation of molecules like this compound. They provide detailed information about the molecular structure, connectivity of atoms, and functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. mmu.ac.ukmdpi.com It is based on the absorption of electromagnetic radiation by atomic nuclei in a magnetic field. Pure this compound has been fully characterized by proton (¹H) and carbon-¹³ (¹³C) NMR spectroscopy. who.intcfsre.org
NMR provides unambiguous structural information, which is crucial for the definitive identification of new psychoactive substances and for differentiating between isomers that may have identical mass spectra. diva-portal.orgnih.gov In conjunction with other techniques like GC-MS and FTIR, NMR analysis helps to build a complete and unambiguous profile of the compound. mmu.ac.uk The synthesis of dipentylone and its analogs is often confirmed through a suite of spectroscopic techniques including ¹H-NMR, ¹³C-NMR, and various 2D NMR experiments like COSY, HSQC, and HMBC, which help to establish the connectivity between protons and carbons in the molecule. mmu.ac.uk
Fourier Transform-Infrared (FT-IR) Spectroscopy for Molecular Fingerprinting
Fourier Transform-Infrared (FT-IR) spectroscopy is a valuable technique in the analysis of this compound, providing a distinct molecular fingerprint that aids in its unambiguous identification. mmu.ac.ukmmu.ac.uk This method is often employed as a complementary and confirmatory technique alongside gas chromatography-mass spectrometry (GC-MS). who.int The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its specific functional groups and bonding patterns. mmu.ac.ukresearchgate.net
Research has shown that while techniques like GC-MS can struggle to differentiate between isomers, GC-FTIR can provide more distinguishable spectra, making it indispensable for identifying new psychoactive substances with high degrees of spectral similarity to existing analogues. diva-portal.org The diagnostic power of FT-IR is particularly evident in the "fingerprint" region of the infrared spectrum (700-1700 cm⁻¹), where subtle structural differences between isomers result in notable spectral variations. researchgate.net
Key spectral features for cathinone (B1664624) hydrochlorides like this compound include:
Aryl C-H stretching vibrations (3063-3024 cm⁻¹) researchgate.net
Alkyl C-H stretching vibrations (2952-2711 cm⁻¹) researchgate.net
Aromatic ring (C=C) stretching vibrations (1605-1580 cm⁻¹) researchgate.net
Bands corresponding to the amine salt (2700-2400 cm⁻¹) researchgate.net
The non-destructive nature and speed of Attenuated Total Reflectance (ATR)-FTIR make it a useful tool for rapid screening, though its application to complex mixtures may require advanced techniques like spectral subtraction. mmu.ac.ukresearchgate.net
Method Development for Detection in Diverse Research Matrices
Methodologies for Detection in Environmental Samples (e.g., Wastewater)
Wastewater-based epidemiology (WBE) has emerged as a critical tool for monitoring the presence and trends of new psychoactive substances (NPS) within communities. bournemouth.ac.uk Dipentylone has been identified and quantified in environmental samples, specifically in municipal wastewater, indicating its use in the regions studied. who.intnih.gov
Analytical approaches for detecting Dipentylone in wastewater primarily rely on high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). who.int In a 2018 study in Spain, Dipentylone was detected by LC-MS/MS. who.int A subsequent study in Italy in 2019 utilized ultra-high-performance liquid chromatography (UHPLC) and micro-liquid chromatography (µLC) coupled to MS/MS for quantification. who.int One study reported a detected concentration of 6.4 ng/L in one of the eight wastewater treatment plants analyzed. who.int
While UHPLC-MS/MS has been successfully used, research comparing it to micro-LC-MS/MS found that the micro-LC method, despite showing potentially higher sensitivity, was not robust enough for the routine determination of NPS like Dipentylone in wastewater due to issues with retention time stability. bournemouth.ac.uk The development of untargeted, full-scan GC-MS methods has also been explored for wastewater analysis to broaden the scope of detectable compounds beyond those in targeted panels. vcu.edu
Table 1: Detection of Dipentylone in Wastewater Samples
| Year of Study | Location | Analytical Method | Detected Concentration (ng/L) | Citation |
|---|---|---|---|---|
| 2018 | Spain | LC-MS/MS | Not specified | who.int |
| 2019 | Spain | Not specified | 6.4 | who.int |
Research on Detection in Biological Research Matrices (e.g., Urine, Post-Mortem Samples)
The detection of Dipentylone in biological matrices is crucial for both clinical and forensic toxicology. evitachem.com Methodologies have been developed for its identification and quantification in samples such as urine and post-mortem blood. who.int
For urine analysis, methods using liquid chromatography-triple quadrupole mass spectrometry (LC-MS/MS) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS) have been established. who.int
In the realm of post-mortem toxicology, Dipentylone has been identified in a significant number of cases since late 2021. springermedizin.denih.gov A key challenge in its quantification is the co-elution and similar fragmentation patterns with its isomers. To address this, a novel standard addition method was developed and validated for the simultaneous quantification of N,N-dimethylpentylone (Dipentylone), pentylone, and eutylone (B1425526) in post-mortem blood. nih.gov Research indicates that pentylone is a metabolite of Dipentylone, as it is consistently detected at lower concentrations alongside Dipentylone in toxicological cases. nih.gov
Studies have reported a wide range of Dipentylone concentrations in post-mortem blood samples. One case series of 18 fatalities found blood concentrations ranging from 3.3 to 970 ng/mL. nih.gov In all these instances, Dipentylone was found in combination with other substances. who.int
Table 2: Reported Concentrations of Dipentylone in Post-Mortem Blood Samples
| Number of Cases | Concentration Range (ng/mL) | Mean (ng/mL) | Median (ng/mL) | Associated Substances | Citation |
|---|---|---|---|---|---|
| 18 | 3.3 - 970 | 277 | 145 | Fentanyl, Eutylone, Methamphetamine/Amphetamine | who.intnih.gov |
Development of Specificity for Isomeric Discrimination
A significant analytical challenge in forensic chemistry is the differentiation of isomeric compounds, which have the same molecular formula and exact mass but different structural arrangements. diva-portal.org Dipentylone shares its chemical formula with isomers such as N-ethylpentylone (ephylone), creating a potential for misidentification with standard analytical techniques. nih.gov
Research has focused on developing methods with greater specificity to reliably discriminate between these isomers. While mass spectrometry (MS) is a powerful tool, differentiation based solely on accurate mass is impossible for isomers. diva-portal.org Even with MS² techniques, fragmentation patterns can be very similar, necessitating complementary methods. diva-portal.org
Gas chromatography coupled with Fourier Transform-Infrared (GC-FTIR) spectroscopy has proven to be a superior technique for this purpose. Studies have shown that GC-FTIR produces more distinguishable spectra for isomeric compounds compared to GC-MS, allowing for their unambiguous identification. diva-portal.org The differences are most apparent in the fingerprint region of the infrared spectrum. researchgate.net The importance of such discrimination is highlighted by toxicological casework where samples testing positive for pentylone are recommended for additional confirmation to rule out the presence of N,N-dimethylpentylone, given the risk of misidentification. nih.gov
Certified Reference Material Development and Application in Research
The availability of high-purity, well-characterized Certified Reference Materials (CRMs) is fundamental for ensuring the accuracy and validity of analytical results in forensic and research laboratories. cerilliant.com For this compound, CRMs are commercially available and serve as analytical reference standards. who.intevitachem.com
These reference materials are used for a variety of critical applications, including:
Method Validation: Establishing the performance characteristics of analytical methods for detecting and quantifying Dipentylone. researchgate.net
Calibration: Preparing calibration curves for quantitative analysis in forensic and clinical investigations. who.int
Quality Control: Ensuring the reliability and reproducibility of routine analyses. who.int
This compound is available as a CRM, often prepared as a solution in methanol (B129727) at a specified concentration (e.g., 1 mg/mL). cerilliant.com Furthermore, deuterated analogues, such as Dipentylone-d6 hydrochloride, are also available as CRMs. who.int These isotopically labeled standards are invaluable for use as internal standards in quantitative mass spectrometry-based methods, as they can correct for variations in sample preparation and instrument response. The development and use of these CRMs, manufactured and tested under international standards like ISO 17034 and ISO/IEC 17025, are essential for the accurate identification and quantification of Dipentylone in various matrices. caymanchem.com
Table of Mentioned Compounds
| Compound Name |
|---|
| 3,4-methylenedioxymethcathinone |
| 4-chloroethcathinone (4-CEC) |
| 4'-methyl-α-pyrrolidinohexiophenone (MPHP) |
| Amphetamine |
| Benzylone |
| Bromazolam |
| Bupropion |
| Butylone |
| Cocaine |
| Dibutylone |
| Dipentylone |
| This compound |
| Dipentylone-d6 hydrochloride |
| Ephylone (N-ethylpentylone) |
| Ethylone |
| Eutylone |
| Fentanyl |
| Methamphetamine |
| Methcathinone |
| Methylone |
| N-ethylhexedrone |
| Pentylone |
Pharmacological Investigations of Dipentylone Hydrochloride
Monoamine Transporter Interaction Research
Studies have been conducted to determine the binding affinity and reuptake inhibition potency of dipentylone (B1660625) hydrochloride at the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. These investigations are crucial for understanding the compound's neurochemical mechanism of action. The research was conducted using HEK cells expressing the human cDNA for each respective transporter. who.int
Dipentylone hydrochloride exhibits a notable affinity for the dopamine transporter. who.int Research has determined its binding affinity (Ki) and its potency in inhibiting dopamine reuptake (IC50). who.int
Studies using radioligand binding assays have shown that dipentylone has a high affinity for DAT, with a reported Ki value of 0.354 ± 0.073 µM. who.int In terms of functional activity, dipentylone is an effective inhibitor of dopamine uptake, with a reported IC50 value of 0.233 ± 0.066 µM. who.int This indicates that dipentylone potently blocks the reabsorption of dopamine from the synaptic cleft.
Comparatively, the affinity of dipentylone for DAT is more similar to that of cocaine than to methamphetamine or MDMA. who.int It is approximately two times more potent at inhibiting dopamine uptake than cocaine or MDMA, but less potent than methamphetamine. who.int
Table 1: this compound - Dopamine Transporter (DAT) Interaction Data
| Parameter | Value (µM) |
|---|---|
| Binding Affinity (Ki) | 0.354 ± 0.073 |
| Reuptake Inhibition (IC50) | 0.233 ± 0.066 |
The interaction of this compound with the norepinephrine transporter has also been characterized. who.int
The binding affinity of dipentylone for NET is lower than its affinity for DAT, with a Ki value of 2.00 ± 0.34 µM. who.int However, it demonstrates equipotent inhibition of norepinephrine uptake when compared to its inhibition of dopamine uptake, with an IC50 value of 0.212 ± 0.068 µM. who.int
Dipentylone's binding affinity for NET is similar to that of cocaine and methamphetamine but lower than that of MDMA. who.int In terms of reuptake inhibition, it is about two and three times more potent than cocaine and MDMA, respectively, but significantly less potent than methamphetamine. who.int
Table 2: this compound - Norepinephrine Transporter (NET) Interaction Data
| Parameter | Value (µM) |
|---|---|
| Binding Affinity (Ki) | 2.00 ± 0.34 |
| Reuptake Inhibition (IC50) | 0.212 ± 0.068 |
Research into the effects of this compound on the serotonin transporter reveals a lower affinity and inhibitory potency compared to its actions on DAT and NET. who.int
The binding affinity of dipentylone for SERT is reported to be 2.27 ± 0.30 µM. who.int Its potency in inhibiting serotonin reuptake is correspondingly lower, with an IC50 value of 2.57 ± 0.55 µM. who.int
While its affinity for SERT is lower than for DAT, it is notably higher than that of methamphetamine and MDMA. who.int Conversely, its potency in inhibiting serotonin uptake is lower than that of cocaine and MDMA. who.int
Table 3: this compound - Serotonin Transporter (SERT) Interaction Data
| Parameter | Value (µM) |
|---|---|
| Binding Affinity (Ki) | 2.27 ± 0.30 |
| Reuptake Inhibition (IC50) | 2.57 ± 0.55 |
Analysis of the relative potencies of this compound at the different monoamine transporters provides insight into its pharmacological profile. Based on the reuptake inhibition data, dipentylone is approximately 10 times more selective in inhibiting DAT and NET than SERT. who.int This suggests a pharmacological profile that is more dopaminergic and noradrenergic than serotonergic.
The DAT/SERT selectivity ratio, calculated from the IC50 values, is approximately 11.0, while the NET/SERT selectivity ratio is approximately 12.1. The DAT/NET ratio is approximately 0.9, indicating a balanced potency between these two transporters.
Table 4: this compound - Monoamine Transporter Selectivity Ratios (Based on IC50 Values)
| Ratio | Calculated Value |
|---|---|
| DAT/SERT | ~11.0 |
| NET/SERT | ~12.1 |
| DAT/NET | ~0.9 |
Receptor Binding and Activation Studies (in vitro/ex vivo)
To date, specific research findings on the mechanisms of ion channel activation by this compound are not available in the peer-reviewed scientific literature.
Metabolism and Biotransformation Research of Dipentylone Hydrochloride
Elucidation of Metabolic Pathways (Phase I and Phase II)
The metabolism of dipentylone (B1660625) proceeds through extensive Phase I and Phase II biotransformations. Research has identified a total of 14 metabolites, with 12 resulting from Phase I reactions and two from Phase II conjugation. nih.gov The primary metabolic routes include monohydroxylation, N-dealkylation, O-dealkylation, aromatic ring hydroxylation, carboxide reduction, and dehydrogenation, followed by glucuronidation and sulfation. nih.govresearchgate.netresearchgate.net
Monohydroxylation Pathways
Monohydroxylation represents a key initial step in dipentylone metabolism. This process involves the addition of a single hydroxyl group to the molecule. nih.govresearchgate.net Studies have identified two primary monohydroxylated metabolites, designated as M1 and M2. nih.govresearchgate.net This hydroxylation can occur at various positions on the alkyl chain. researchgate.net The monohydroxylated metabolite M2, in particular, has been suggested as a potential metabolic marker for identifying dipentylone consumption. nih.govresearchgate.netresearchgate.net
N-Dealkylation Mechanisms and Metabolite Identification
N-dealkylation is a significant pathway in the biotransformation of dipentylone, which possesses a tertiary amine structure. researchgate.netresearchgate.net This process involves the removal of one or both methyl groups from the nitrogen atom. The primary N-desmethyl metabolite of dipentylone is pentylone (B609909). researchgate.net The detection of pentylone alongside dipentylone in toxicological screenings strongly suggests it is a metabolite, although co-ingestion cannot always be definitively ruled out. who.int Further N-dealkylation can lead to the formation of a primary amine. researchgate.net This metabolic step is a common feature for N-alkyl synthetic cathinones. researchgate.net
O-Dealkylation and Aromatic Ring Hydroxylation Research
Dipentylone's structure includes a methylenedioxy ring, which is susceptible to metabolic alteration. researchgate.netmmu.ac.uk O-dealkylation, specifically demethylenation, breaks open this ring, leading to the formation of catechol-type metabolites. researchgate.netjfda-online.com This is a dominant pathway for many methylenedioxy-substituted cathinones. jfda-online.com Following demethylenation, O-methylation can occur. jfda-online.com
Aromatic ring hydroxylation is another identified metabolic pathway. nih.govresearchgate.netnih.gov This reaction, catalyzed by cytochrome P450 enzymes, introduces a hydroxyl group onto the phenyl ring, typically proceeding through an arene oxide intermediate. nih.govwashington.edu The position of hydroxylation is influenced by the electronic properties of the substituents on the ring. nih.govuomus.edu.iq
Carboxide Reduction and Dehydrogenation Pathways
The beta-keto group of the cathinone (B1664624) structure is a primary site for metabolic activity. jfda-online.comsoft-tox.org Carboxide reduction, also known as β-keto reduction, converts the ketone functional group into a secondary alcohol, forming norephedrine (B3415761) and norpseudoephedrine (B1213554) analogs. jfda-online.comsoft-tox.org This is a common and often prominent metabolic transformation for synthetic cathinones. researchgate.net
Dehydrogenation has also been identified as a metabolic pathway for dipentylone, resulting in the formation of metabolite M9. nih.govresearchgate.netresearchgate.net This process involves the removal of hydrogen atoms, leading to the formation of a double bond.
Glucuronidation and Sulfation Conjugation Studies
Following Phase I modifications, dipentylone metabolites can undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. researchgate.netnumberanalytics.com The two main conjugation pathways identified for dipentylone are glucuronidation and sulfation. nih.govresearchgate.net Research has specifically identified the glucuronidation of the O-dealkylated metabolite M5 (M13) and a sulfated metabolite (M14). nih.govresearchgate.netresearchgate.net Glucuronidation involves the attachment of a glucuronic acid moiety, a common and versatile conjugation reaction for various functional groups. numberanalytics.comwashington.edu Sulfation involves the transfer of a sulfate (B86663) group. numberanalytics.com For many compounds, glucuronidation and sulfation can be competing pathways. nih.gov
In vitro Metabolic Studies
The metabolism of dipentylone has been investigated using in vitro systems, primarily with human liver microsomes (HLMs). nih.govresearchgate.netkoreascience.kr These studies are essential for elucidating metabolic pathways without the complexities of a whole organism. nih.govresearchgate.net Incubations of dipentylone with HLMs in the presence of necessary cofactors like NADPH have successfully generated and identified numerous metabolites. nih.govjfda-online.comkoreascience.kr
In one key study, incubation of dipentylone with HLMs and zebrafish models identified 14 different metabolites, encompassing a wide range of Phase I and Phase II transformations. nih.govresearchgate.netresearchgate.net These in vitro experiments confirmed major pathways such as N-dealkylation, β-ketone reduction, and demethylenation. jfda-online.com Such studies provide a controlled environment to understand the enzymatic processes involved and to generate metabolite standards for forensic and clinical analysis. koreascience.kr
Interactive Data Table: Identified Metabolites of Dipentylone
| Metabolite ID | Metabolic Pathway(s) | Phase |
| M1 | Monohydroxylation | I |
| M2 | Monohydroxylation | I |
| M3 | N-Dealkylation | I |
| M4 | Aromatic Ring Hydroxylation and Dealkoxylation of M3 | I |
| M5 | O-Dealkylation | I |
| M6 | N-Dealkylation of M5 | I |
| M7 | Carboxide Reduction | I |
| M8 | Monohydroxylation of M5 | I |
| M9 | Dehydrogenation | I |
| M10 | Dealkoxylation | I |
| M11 | N-Dealkylation of M10 | I |
| M12 | Dealkoxylation of M9 | I |
| M13 | Glucuronidation of M5 | II |
| M14 | Sulfation | II |
| Source: nih.govresearchgate.netresearchgate.net |
Human Liver Microsome (HLM) Incubation Research
In vitro studies using pooled human liver microsomes (HLMs) are a standard method for investigating the phase I and phase II metabolism of xenobiotics. HLMs contain a high concentration of key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.
Research on dipentylone using HLM incubations has successfully identified numerous metabolites. In one significant study, the incubation of dipentylone with HLMs led to the identification of 14 distinct metabolites, comprising 12 phase I and 2 phase II metabolites. nih.govnih.gov The metabolic reactions observed were extensive and varied, indicating complex biotransformation of the parent compound.
The primary phase I metabolic pathways identified through HLM studies include:
N-dealkylation: The removal of one or both methyl groups from the dimethylamino moiety. The N-demethylated metabolite, pentylone, is a prominent product. nih.govresearcher.life
β-Ketone Reduction: The reduction of the ketone group to a hydroxyl group. researcher.lifenih.gov
Aliphatic Hydroxylation: The addition of a hydroxyl group to the pentyl side chain. nih.govresearcher.life
Demethylenation: The opening of the methylenedioxy ring, a common pathway for compounds with this structure, which is often followed by O-methylation. researcher.lifenih.gov
O-dealkylation and Dealkoxylation. nih.govnih.gov
Dehydrogenation. nih.govnih.gov
Phase II metabolism, which involves the conjugation of metabolites with endogenous molecules to increase water solubility and facilitate excretion, was also observed. The identified phase II pathways were glucuronidation and sulfation, primarily acting on metabolites formed during phase I. nih.govnih.gov
| Metabolic Pathway | Description | Phase |
|---|---|---|
| N-dealkylation | Removal of methyl group(s) from the nitrogen atom. | Phase I |
| β-Ketone Reduction | Conversion of the ketone functional group to a secondary alcohol. | Phase I |
| Aliphatic Hydroxylation | Addition of a hydroxyl (-OH) group to the alkyl side chain. | Phase I |
| Demethylenation | Opening of the methylenedioxy ring structure. | Phase I |
| Dehydrogenation | Removal of hydrogen atoms. | Phase I |
| Dealkoxylation | Removal of an alkoxy group. | Phase I |
| Glucuronidation | Conjugation with glucuronic acid. | Phase II |
| Sulfation | Conjugation with a sulfate group. | Phase II |
Microsomal Enzyme Kinetics and Metabolite Formation Rates
While detailed enzyme kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity) for dipentylone metabolism are not extensively documented in publicly available literature, semi-quantitative analyses have provided insights into the relative rates of metabolite formation.
In a comparative in vitro study of several methylenedioxy-substituted cathinones, metabolic differences were evaluated using peak area ratios from liquid chromatography-mass spectrometry (LC-MS) analysis. The findings indicated that analytes possessing N,N-dimethylamino moieties, such as dipentylone, exhibited higher N-dealkylation and β-ketone reduction ratios compared to other related cathinones. nih.govbvsalud.org This suggests that the enzymatic pathways responsible for N-dealkylation (leading to pentylone) and the reduction of the β-keto group are particularly efficient for dipentylone.
The general process for determining enzyme kinetics in such studies involves incubating varying concentrations of the substrate (dipentylone) with a fixed concentration of liver microsomes and measuring the rate of metabolite formation. nih.gov These data are then fitted to kinetic models, most commonly the Michaelis-Menten equation, to determine the Km and Vmax values, which characterize the enzyme's affinity for the substrate and its maximum catalytic rate, respectively. nih.govnih.gov However, for dipentylone specifically, these quantitative values have not been published.
In vivo Metabolic Studies in Animal Models (e.g., Zebrafish)
To complement in vitro findings, in vivo studies in animal models are essential for understanding the complete metabolic profile in a whole organism. The zebrafish (Danio rerio) has emerged as a valuable model organism for predicting xenobiotic metabolism in humans due to its genetic and physiological similarities, including the presence of orthologous drug-metabolizing enzymes. acs.org
A pivotal study investigated the metabolism of dipentylone in both zebrafish and HLMs. nih.govnih.gov The results showed a remarkable correlation between the two models. The analysis of zebrafish samples exposed to dipentylone revealed the presence of the same 14 metabolites (12 phase I, 2 phase II) that were identified in the HLM incubations. nih.govnih.govdntb.gov.ua
The major metabolic pathways observed in zebrafish mirrored those found in the in vitro HLM experiments, including monohydroxylation, N-dealkylation, O-dealkylation, carboxide reduction, dehydrogenation, dealkoxylation, glucuronidation, and sulfation. nih.govnih.gov The consistency between the HLM and zebrafish data strengthens the predictive value of these models for human metabolism and confirms the major biotransformation routes of dipentylone.
Identification of Key Metabolites for Research and Analytical Markers (e.g., Pentylone)
A primary goal of metabolism research is to identify unique and abundant metabolites that can serve as reliable analytical markers for confirming exposure to the parent drug. For dipentylone, several key metabolites have been identified for this purpose.
Beyond pentylone, other metabolites have been proposed as crucial biomarkers. Research based on HLM and zebrafish models specifically recommends a monohydroxylated metabolite (M2) as a suitable metabolic marker for dipentylone detection. nih.govnih.govcfsre.org Furthermore, studies have confirmed that metabolites generated from β-ketone reduction and those from demethylenation followed by O-methylation are reliable targets for detection in urine samples, potentially extending the window of detection. nih.govresearcher.lifebvsalud.org A recent study of clinical cases identified seven different metabolites in urine, proposing that the opening of the 5-membered methylenedioxy ring and the reduction of the carboxide group are two of the major metabolic pathways in humans. nih.gov
| Metabolite | Metabolic Pathway | Significance as a Marker |
|---|---|---|
| Pentylone | N-dealkylation | Frequently detected in postmortem and toxicology cases alongside the parent drug. |
| Monohydroxylated Metabolite (M2) | Aliphatic Hydroxylation | Specifically recommended as a reliable metabolic marker from HLM and zebrafish studies. |
| β-Keto Reduced Metabolites | β-Ketone Reduction | Considered a reliable detection target in urine. |
| Demethylenated/O-methylated Metabolites | Demethylenation & O-methylation | Considered reliable detection targets that may extend the detection window. |
Structure Activity Relationship Sar Studies of Dipentylone Hydrochloride and Analogs
Impact of Structural Modifications on Monoamine Transporter Affinity and Selectivity
Synthetic cathinones primarily exert their effects by interacting with monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). wikipedia.orgnih.gov They can act as either reuptake inhibitors (blockers) or substrates (releasers) at these transporters. nih.gov The specific structural features of a cathinone (B1664624) analog determine its affinity and selectivity for these transporters, which in turn dictates its unique pharmacological profile.
Substitutions on the phenyl ring of the cathinone scaffold play a significant role in modulating a compound's affinity and selectivity for monoamine transporters. acs.orgnih.gov Generally, the addition of substituents to the aromatic ring can alter the compound's interaction with the binding pockets of DAT, SERT, and NET. nih.gov
Research on methcathinone analogs has shown that introducing substituents at the 4-position (para-position) of the phenyl ring influences the compound's selectivity between DAT and SERT. nih.gov Specifically, increasing the size (steric bulk) of the substituent at the 4-position tends to enhance potency at SERT relative to DAT. acs.orgnih.gov For example, adding larger groups shifts the selectivity toward SERT. acs.org This is supported by studies on 4-substituted methcathinone analogs where compounds with larger substituents like 4-bromo or 4-methoxy groups show increased activity at SERT compared to methcathinone itself. nih.gov Molecular modeling studies suggest that the substrate-binding pocket of SERT is slightly larger than that of DAT, which may accommodate these bulkier phenyl ring substituents more readily. nih.gov
In contrast, some substitutions can decrease activity. For instance, the addition of a 4-methoxy group to α-PVP was found to decrease its affinity and potency at monoamine transporters. nih.gov However, the addition of a 3,4-methylenedioxy group to the phenyl ring of some α-pyrrolidinophenones, such as α-PBP and α-PVP, has been shown to increase affinity at DAT. nih.gov
Table 1: Effect of Phenyl Ring Substitutions on Monoamine Transporter Activity
| Compound | Phenyl Ring Substitution | Effect on Transporter Activity | Reference |
|---|---|---|---|
| 4-Substituted Methcathinones | Increasing steric bulk at 4-position | Enhances potency at SERT relative to DAT | acs.orgnih.gov |
| 4-Methoxy-α-PVP | 4-methoxy group | Decreased affinity and potency at monoamine transporters | nih.gov |
| 3,4-MDPBP and MDPV | 3,4-methylenedioxy group | Increased affinity at DAT | nih.gov |
The length of the alkyl side chain at the alpha-carbon position of the cathinone structure is a critical determinant of a compound's potency, particularly at the dopamine transporter. acs.orgnih.gov For α-pyrrolidinophenones, increasing the length of the carbon chain from a methyl to a propyl or butyl group generally leads to an increase in binding affinity and potency for inhibition of dopamine uptake. acs.orgnih.gov
For instance, in the series of α-pyrrolidinophenones, the affinity at hDAT increases with the lengthening of the carbon chain: α-PPP (methyl) < α-PBP (ethyl) < α-PVP (propyl) < α-PHP (butyl). nih.gov This trend is also observed in their potency for inhibiting dopamine uptake. nih.gov However, this effect appears to follow an inverted U-shaped curve, where further increases in chain length beyond a certain point may lead to a decrease in activity. ub.edu
This modification of the alpha side chain also has a direct impact on behavioral outcomes in animal models. Studies have shown that increasing the length of the aliphatic side chain of N-ethyl substituted cathinones from a methyl to a propyl group results in increased locomotor activity in mice. acs.org However, further lengthening the chain can lead to a decrease in this stimulant effect. acs.org
Table 2: Influence of Alpha Side Chain Length on DAT Affinity and Potency
| Compound | Alpha Side Chain | DAT Affinity (Ki in µM) | DAT Uptake Inhibition Potency | Reference |
|---|---|---|---|---|
| α-PPP | Methyl | 1.29 | Increases with chain length | nih.gov |
| α-PBP | Ethyl | 0.145 | Increases with chain length | nih.gov |
| α-PVP | Propyl | 0.0222 | Increases with chain length | nih.gov |
| α-PHP | Butyl | 0.016 | Increases with chain length | nih.gov |
Studies on a series of α-aminovalerophenone derivatives, including pentedrone and its N-ethyl and N,N-diethyl analogs, have shown that expanding the amino-substituent from a methyl to an ethyl, pyrrolidine (B122466), or piperidine ring increases the potency for inhibiting DAT. nih.govub.edu These compounds are potent inhibitors of DAT with very low affinity for SERT. nih.govub.edu This increased DAT inhibition potency is correlated with enhanced psychostimulant and rewarding properties observed in animal models. nih.govub.edu
For example, N-ethyl-pentedrone shows a higher potency at inhibiting dopamine uptake compared to pentedrone. ub.edu Similarly, α-PVP, which incorporates the nitrogen atom into a pyrrolidine ring, is a potent DAT inhibitor. ub.edu The substitution of a secondary amine with a tertiary amine can also impact the pharmacological profile, with some studies suggesting that tertiary amines may have reduced cytotoxicity compared to secondary amines. acs.org
Correlation of Structural Features with Behavioral Phenotypes in Animal Models
The structural modifications that alter a compound's affinity for monoamine transporters are directly correlated with its behavioral effects in animal models. nih.govnih.gov These models, such as locomotor activity assays and drug discrimination studies, are used to assess the psychostimulant properties and abuse liability of new synthetic cathinones. nih.govnih.gov
Dipentylone (B1660625) has been shown to produce dose-dependent increases in locomotor activity in mice, with a potency similar to cocaine. nih.govwho.int In drug discrimination studies, dipentylone fully substitutes for the discriminative stimulus effects of methamphetamine and cocaine in rats, indicating a similar subjective effect and suggesting potential for abuse. nih.govwho.int
The correlation between DAT inhibition and locomotor stimulation is a well-established principle for psychostimulants. As discussed, modifications that increase DAT potency, such as lengthening the alpha-alkyl chain or specific N-terminal substitutions, often result in greater stimulant effects in animal models. acs.orgub.edu For instance, a study on N-ethyl-hexedrone analogs demonstrated that the potency of dopamine uptake inhibition increases with the elongation of the aliphatic side chain from methyl to propyl, which correlates with an inverted U-shaped psychostimulant response in mice. ub.edu
SAR in Relation to Metabolic Stability and Biotransformation
The metabolic stability and biotransformation pathways of synthetic cathinones are also influenced by their chemical structure. acs.orgfrontiersin.org Metabolism can significantly impact the duration of action and the potential for toxicity of these compounds. researchgate.net The primary metabolic pathways for synthetic cathinones often involve the reduction of the β-keto group, N-dealkylation, and hydroxylation of the aromatic ring. researchgate.netfrontiersin.org
The length of the alkyl side chain has been shown to affect the rate of metabolism. For example, α-PPP, with a shorter side chain, has a faster metabolism rate compared to α-PVP and α-PHP. acs.org Elongation of the aliphatic side chain can result in a lower reduction of the keto moiety. acs.org
Predictive Modeling and Computational Chemistry in SAR Research
Predictive modeling and computational chemistry are increasingly valuable tools in the study of the SAR of synthetic cathinones. patsnap.comnih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are used to predict the biological activity of new compounds and to understand their interactions with molecular targets. patsnap.comresearchgate.netmdpi.com
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. patsnap.comresearchgate.net For synthetic cathinones, QSAR models have been developed to predict their affinity for monoamine transporters based on various molecular descriptors. acs.orgnih.gov For example, a QSAR study on para-substituted methcathinone analogs demonstrated that the steric bulk of the para-substituent is a key factor in determining selectivity for DAT versus SERT. acs.org
Molecular docking simulations are used to predict the binding orientation of a ligand within the active site of a protein, such as the dopamine transporter. patsnap.comresearchgate.net These studies can provide insights into the specific molecular interactions that are important for binding affinity and can help to explain the observed SAR. researchgate.net For instance, docking studies have identified key amino acid residues in the hDAT binding pocket that interact with potent cathinone analogs. researchgate.net Molecular dynamics simulations can further be used to assess the stability of the ligand-protein complex over time. researchgate.netmdpi.com
Forensic and Mechanistic Toxicological Research of Dipentylone Hydrochloride
Analytical Strategies for Detection in Forensic and Research Specimens
The accurate identification of dipentylone (B1660625) in forensic and research settings is crucial, necessitating the development of specific and sensitive analytical methods.
The detection and quantification of dipentylone in seized materials and post-mortem specimens rely on established forensic chemistry techniques. For seized materials, presumptive color tests can be utilized, followed by confirmatory analysis using gas chromatography-mass spectrometry (GC-MS) and GC-Fourier transform-infrared (FT-IR) spectroscopy. who.int The hydrochloride salt of dipentylone has been fully characterized using nuclear magnetic resonance (NMR), FT-IR spectroscopy, and GC-MS. who.int
In post-mortem toxicology, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for the identification and quantification of dipentylone in biological matrices such as blood. nih.gov Validated methods, such as those using a standard addition approach, have been developed to accurately determine the concentration of dipentylone and its metabolite, pentylone (B609909), in post-mortem cases. nih.govojp.gov One study of 18 post-mortem cases where dipentylone was identified reported blood concentrations ranging from 3.3 to 970 ng/mL. nih.gov In all these cases, its metabolite pentylone was also detected. nih.gov
Below is a summary of dipentylone concentrations found in a post-mortem case series:
| Analyte | Concentration Range (ng/mL) | Median (ng/mL) | Mean (ng/mL) |
| Dipentylone | 3.3 - 970 | 145 | 277 |
| Pentylone (metabolite) | 1.3 - 420 | 31 | 88 |
This table is interactive. You can sort and filter the data by clicking on the column headers.
A significant challenge in the forensic analysis of dipentylone is its differentiation from structurally similar cathinones, particularly its isomers. Dipentylone (also known as N,N-dimethylpentylone) is an isomer of N-ethyl pentylone (ephylone), and other closely related isomers include N-isopropylbutylone, hexylone, and tertylone. ojp.gov Due to the potential for misidentification, it is crucial for forensic laboratories to utilize analytical methods capable of distinguishing between these isomers. ojp.gov
The presence of the metabolite pentylone can be an indicator of dipentylone ingestion; however, co-ingestion cannot be ruled out. who.int Therefore, samples that test positive for pentylone should be further investigated for the presence of dipentylone using methods that can chromatographically resolve it from its isomers. nih.govojp.gov The development of such specific methodologies is essential to avoid misidentification and ensure accurate forensic reporting. nih.gov
Research on Toxicological Mechanisms at the Cellular and Molecular Level
Research into the toxicological mechanisms of dipentylone is ongoing, with studies beginning to shed light on its effects at the cellular and molecular level.
While direct research on the effects of dipentylone hydrochloride on mitochondrial respiration is limited, studies on structurally similar synthetic cathinones, such as pentylone, provide insights into potential mechanisms of cellular stress. Research has shown that synthetic cathinones can induce mitochondrial dysfunction in neuronal cells. mdpi.comnih.gov This dysfunction is characterized by a decrease in mitochondrial bioenergetics and an increase in the production of reactive oxygen species (ROS), leading to oxidative stress. mdpi.comnih.gov For related compounds like pentylone, this has been shown to impair the function of the mitochondrial electron transport chain, resulting in ATP depletion. mdpi.com The activation of caspases in response to these stressors suggests an orchestration of mitochondrial-mediated cell death pathways. mdpi.comnih.gov
Dipentylone's primary neurotoxic mechanism involves the disruption of the monoaminergic system. researchgate.net Like other synthetic cathinones, it interacts with the transporters for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET). nih.govresearchgate.net These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. wikipedia.orgnih.gov
Pharmacological studies have demonstrated that dipentylone is a potent inhibitor of these monoamine transporters. researchgate.netsciprofiles.com One study using human embryonic kidney (HEK 293) cells expressing the human monoamine transporters determined the inhibitory concentrations (IC50) of dipentylone. sciprofiles.com The results showed a potent inhibition of the dopamine transporter, with significantly weaker inhibition at the serotonin transporter. sciprofiles.com
The table below summarizes the in vitro pharmacological activity of dipentylone at monoamine transporters:
| Transporter | Parameter | Value (nM) |
| Dopamine Transporter (DAT) | IC50 | 49 |
| Serotonin Transporter (SERT) | IC50 | 4990 |
This table is interactive. You can sort and filter the data by clicking on the column headers.
By inhibiting the reuptake of these neurotransmitters, dipentylone increases their extracellular concentrations in the central nervous system, leading to its stimulant effects. researchgate.net The affinity of dipentylone for the dopamine transporter is noted to be more similar to that of cocaine than to methamphetamine. who.int
Specific cytotoxicity research on this compound is not extensively documented in the reviewed literature. However, studies on the broader class of synthetic cathinones indicate a potential for cytotoxicity. Research on analogs like pentylone has demonstrated dose-dependent neurotoxicity in human neuronal cell lines (SH-SY5Y). mdpi.com This toxicity is linked to the mechanisms described above, including the induction of oxidative stress, mitochondrial dysfunction, and the disruption of intracellular calcium homeostasis, which ultimately lead to apoptotic cell death. mdpi.comnih.gov The cytotoxic properties of synthetic cathinones can be influenced by their chemical structure, with factors such as the length of the alkyl side chain potentially affecting their ability to penetrate cell membranes. nih.gov
Methodologies for Quantifying this compound in Research Samples
The accurate quantification of this compound in diverse research and forensic samples is crucial for understanding its prevalence, metabolism, and toxicological impact. A variety of sophisticated analytical methodologies have been developed and validated for this purpose, tailored to different sample matrices. The selection of a specific method often depends on the required sensitivity, the complexity of the matrix, and the availability of instrumentation.
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of dipentylone in seized materials. who.int For enhanced structural confirmation, GC coupled with Fourier-transform infrared (FT-IR) spectroscopy is also utilized. who.int
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely applied technique due to its high sensitivity and specificity, making it suitable for complex biological matrices. who.int Validated LC-MS/MS methods have been successfully used for the determination of dipentylone in urine, oral fluid, and postmortem blood samples. who.intresearchgate.net For instance, an LC-MS/MS method for oral fluid demonstrated a limit of detection of 0.1 ng/mL. who.int In postmortem casework, a novel standard addition method was developed and validated to quantify dipentylone, alongside its metabolite pentylone and the related compound eutylone (B1425526). cfsre.orgnih.govojp.gov This method determined a blood concentration range for dipentylone of 3.3 to 970 ng/mL in a series of 18 postmortem cases. cfsre.orgnih.gov
High-resolution mass spectrometry (HRMS) techniques, such as ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QToF-MS), offer comprehensive screening and identification capabilities, which are particularly valuable in forensic contexts where novel or unexpected substances may be present. cfsre.orgnih.gov These methods have been used to analyze seized powder samples containing dipentylone. nih.gov Additionally, nuclear magnetic resonance (NMR) spectroscopy has been used to characterize pure this compound and to analyze seized samples. who.intnih.gov
The following table summarizes the primary analytical techniques employed for the quantification of this compound in various research samples.
| Methodology | Sample Matrix | Key Findings / Application | Reference |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Seized Materials, Powder Samples | Standard method for identification and quantification in bulk samples. | who.intnih.govmmu.ac.uk |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Urine, Oral Fluid, Wastewater, Postmortem Blood | High sensitivity and specificity for complex biological and environmental samples. Limit of detection in oral fluid was 0.1 ng/mL. | who.int |
| LC-MS/MS (Standard Addition Method) | Postmortem Blood | Validated for quantifying dipentylone, pentylone, and eutylone. Found concentrations from 3.3 to 970 ng/mL. | cfsre.orgnih.govojp.gov |
| Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) | Urine | Provides high-accuracy mass data for confident identification. | who.int |
| Ultra-High Performance Liquid Chromatography-Quadrupole Time of Flight Mass Spectrometry (UPLC-QToF-MS) | Seized Powder Samples | Used for comprehensive analysis of seized materials. | nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Pure Reference Material, Seized Samples | Used for the full characterization of the pure compound and analysis of seized powders. | who.intnih.gov |
Impurity Profiling in Forensic Samples and Research Implications
Impurity profiling in forensic chemistry involves the identification and quantification of manufacturing byproducts, unreacted starting materials, and co-formulants within illicit drug samples. This analysis provides valuable chemical intelligence that can help link different seizures, identify specific synthesis routes, and monitor trends in the illicit drug market. researchgate.net
In the context of dipentylone, forensic analysis often focuses on differentiating it from its structural isomers, which can be considered impurities in samples purported to be a specific substance. cfsre.orgojp.gov The presence of these isomers complicates identification, as they can have similar chemical properties and mass spectra, requiring analytical methods with high specificity to ensure accurate identification. cfsre.org Misidentification of dipentylone as its isomer N-ethyl pentylone is a significant concern in forensic toxicology. cfsre.orgnih.gov Therefore, methodologies capable of differentiating between these closely related compounds are essential. ojp.gov
The following table lists known isomers of dipentylone that pose a challenge for forensic identification.
| Isomeric Compounds of Dipentylone |
|---|
| N-ethyl pentylone |
| N-isopropylbutylone |
| N-ethyl N-methyl butylone |
| Hexylone |
| N-propylbutylone |
| Diethylone |
| Tertylone |
Source: ojp.gov
Forensic analysis of seized samples has revealed that dipentylone is often found alongside other psychoactive substances. These are not synthesis impurities but rather reflect intentional mixing or adulteration in the illicit market. For example, in seized powders from Scottish prisons, dipentylone was detected with other drugs, including the novel benzodiazepine (B76468) desalkylgidazepam and synthetic cannabinoid receptor agonists (SCRAs). nih.gov The co-detection of such varied substances highlights the complexity and unpredictability of street-level drug products.
The following table details other drugs that have been detected in forensic samples containing dipentylone.
| Co-detected Substance | Substance Class | Reference |
|---|---|---|
| Desalkylgidazepam (bromonordiazepam) | Novel Benzodiazepine | nih.gov |
| MDMB-INACA | Synthetic Cannabinoid Receptor Agonist (SCRA) | nih.gov |
| MDMB-4en-PINACA | Synthetic Cannabinoid Receptor Agonist (SCRA) | nih.gov |
| Fentanyl | Synthetic Opioid | who.int |
| Eutylone | Synthetic Cathinone (B1664624) | who.int |
| Methamphetamine/Amphetamine | Stimulant | who.int |
From a toxicological perspective, the presence of metabolites is a key research implication. Pentylone has been identified as a major metabolite of dipentylone. who.intcfsre.org In postmortem cases where dipentylone was identified, pentylone was also detected in all instances, typically at lower concentrations than the parent compound. cfsre.orgnih.gov This consistent finding suggests that laboratories detecting pentylone in toxicological samples should consider adding dipentylone to their testing scope to avoid misinterpreting the origin of the pentylone. cfsre.orgcfsre.org The research implication is significant: understanding the metabolic profile of dipentylone is crucial for accurately interpreting toxicological results and determining the substance ingested.
Emerging Research Directions and Future Perspectives for Dipentylone Hydrochloride
Novel Analog Design Based on SAR Insights
The exploration of structure-activity relationships (SARs) for synthetic cathinones provides a foundational framework for understanding how molecular modifications influence their biological effects. acs.orgnih.gov This knowledge is instrumental in predicting the potential toxicities and pharmacological profiles of new analogs. nih.gov For dipentylone (B1660625), as with other cathinones, SAR studies focus on three primary areas of the molecule: the aromatic ring, the aliphatic side chain, and the terminal amino group. acs.orgnih.gov
Key structural features that impact the action of synthetic cathinones include the nature of the terminal amine, the size of the α-substituent, stereochemistry, and the presence and position of aromatic substituents. nih.govresearchgate.net These modifications can significantly alter a compound's activity as either a releasing agent or a reuptake inhibitor at dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters, as well as its selectivity for these transporters. nih.govfrontiersin.org For instance, N-ethyl analogs of some synthetic cathinones have shown to be potent dopamine uptake inhibitors. frontiersin.org
Future research in this area will likely involve the systematic design and synthesis of novel dipentylone analogs. By making targeted modifications to its chemical structure and evaluating the resulting changes in pharmacological activity, researchers can build more comprehensive SAR models. These models will be invaluable for predicting the effects of newly emerging synthetic cathinones and for developing potential therapeutic agents.
Advanced Analytical Techniques for Comprehensive Profiling
The rapid emergence and structural diversity of synthetic cathinones necessitate the development of advanced and reliable analytical techniques for their detection and characterization in various matrices. shimadzu.comnih.govnih.gov Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods used in forensic science for the identification of these compounds. antoniocasella.eu However, the thermal instability of some cathinones can present challenges for GC-MS analysis, potentially leading to degradation of the parent compound. ojp.gov
To address these challenges, researchers are increasingly turning to more sophisticated techniques such as gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), as well as high-resolution mass spectrometry (HRMS). shimadzu.comnih.gov These methods offer enhanced selectivity and sensitivity, allowing for the comprehensive profiling of dipentylone and its metabolites even at low concentrations. nih.govwho.int For instance, a rapid analytical method using GC-MS/MS has been developed for the comprehensive detection and structural elucidation of synthetic cathinones. shimadzu.com Non-targeted HRMS screening methods are particularly advantageous as they allow for retrospective data analysis, which is crucial for identifying newly emerging synthetic cathinones that may not be included in existing analytical methods. nih.govtandfonline.com
Future directions in this field include the development of even more rapid and portable analytical methods for on-site screening of suspected samples. nih.gov Additionally, the creation of extensive mass spectral libraries for dipentylone and its analogs will be critical for their accurate identification by forensic laboratories worldwide. shimadzu.com
In-Depth Mechanistic Studies of Neurotransmitter Modulation
Dipentylone, like other synthetic cathinones, exerts its primary effects by modulating the levels of key neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. ecddrepository.org These compounds typically act as either reuptake inhibitors or releasing agents at the respective monoamine transporters (DAT, SERT, and NET). nih.govnih.gov Understanding the precise mechanism of action of dipentylone at these transporters is crucial for elucidating its pharmacological and toxicological effects.
In vitro studies using cells expressing human monoamine transporters have shown that dipentylone interacts with DAT, SERT, and NET. who.int Specifically, dipentylone has been found to be a potent inhibitor of dopamine uptake, with a potency greater than that of cocaine and MDMA. who.int Some synthetic cathinones exhibit a "hybrid" activity, acting as a blocker at one type of transporter and a substrate (releaser) at another. frontiersin.orgnih.gov For example, pentylone (B609909) acts as a DAT blocker but a SERT substrate. frontiersin.org
Future research will focus on more in-depth mechanistic studies to fully characterize the interaction of dipentylone with monoamine transporters. This includes determining its binding affinities, uptake inhibition potencies, and its capacity to induce transporter-mediated neurotransmitter release. Such studies will provide a clearer understanding of its psychostimulant properties and abuse potential. ecddrepository.org
Role of Metabolites in Pharmacological and Toxicological Research
Preliminary research suggests that pentylone is a metabolite of dipentylone, as it has been detected at lower concentrations alongside dipentylone in toxicological cases. who.intojp.gov A study on the metabolism of dipentylone in zebrafish and human liver microsomes identified 14 metabolites, including products of monohydroxylation, N-dealkylation, and glucuronidation. researchgate.net The identification of these metabolites is crucial for developing analytical methods to detect dipentylone use, as metabolites can often be detected for a longer period than the parent compound. tandfonline.comresearchgate.net
Future research in this area will involve comprehensive in vivo and in vitro metabolism studies to fully elucidate the metabolic pathways of dipentylone. This will include identifying all major metabolites and assessing their pharmacological activity at monoamine transporters. This knowledge will be critical for interpreting toxicological findings and for developing more effective diagnostic tools.
Environmental Monitoring and Epidemiological Research Methodologies
The widespread use of novel psychoactive substances like dipentylone poses a significant public health concern. herts.ac.uk Environmental monitoring and epidemiological research are crucial for tracking the prevalence of these substances in the population and for understanding patterns of use. nih.gov
Wastewater-based epidemiology has emerged as a valuable tool for monitoring illicit drug consumption at the community level. Dipentylone has been detected in wastewater samples, providing an objective measure of its use within a specific population. who.int Epidemiological studies, often utilizing data from poison control centers, emergency departments, and forensic toxicology laboratories, are essential for identifying trends in NPS use and associated harms. nih.govfrontiersin.org The structural diversity and rapid emergence of new synthetic cathinones, however, present significant challenges for these monitoring efforts. nih.gov
Future research should focus on developing and validating more sensitive and specific analytical methods for the detection of dipentylone and its metabolites in environmental samples. who.int Furthermore, strengthening collaborations between public health agencies, law enforcement, and research institutions is essential for the timely collection and dissemination of epidemiological data. nih.gov This will enable a more rapid and effective response to the public health challenges posed by the emergence of new synthetic cathinones.
Integration of Multi-Omics Approaches in Dipentylone Hydrochloride Research
To gain a more holistic understanding of the biological effects of this compound, researchers are beginning to explore the integration of multi-omics approaches. nih.govnih.gov These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, allow for the simultaneous analysis of multiple layers of biological information, providing a more comprehensive picture of a drug's mechanism of action and toxicity. nih.govplos.org
In the context of dipentylone research, multi-omics studies could be used to identify novel biomarkers of exposure and effect, elucidate the molecular pathways perturbed by the drug, and better understand individual differences in susceptibility to its adverse effects. nih.gov For example, transcriptomic analysis could reveal changes in gene expression in response to dipentylone exposure, while metabolomic analysis could identify alterations in endogenous metabolite levels. plos.org Integrating these different omics datasets can provide a more complete and systems-level understanding of the drug's effects. nih.govresearchgate.net
The future of dipentylone research will likely involve the increasing application of these powerful multi-omics technologies. By combining data from different biological levels, researchers can build more accurate predictive models of dipentylone's effects and potentially identify new therapeutic targets for the treatment of substance use disorders. nih.govplos.org
Q & A
Q. How should synthetic and analytical data for this compound be documented to meet journal standards (e.g., Beilstein Journal of Organic Chemistry)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
